molecular formula C19H17N5O2 B14956232 N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-hydroxyphthalazin-1-yl)acetamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-hydroxyphthalazin-1-yl)acetamide

Katalognummer: B14956232
Molekulargewicht: 347.4 g/mol
InChI-Schlüssel: HJQVHEWPLLCDDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)ACETAMIDE is a complex organic compound that features both benzimidazole and phthalazine moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)ACETAMIDE typically involves multi-step organic reactions. One common route includes the initial formation of the benzimidazole ring, followed by the introduction of the phthalazine moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism by which N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)ACETAMIDE exerts its effects involves interactions with various molecular targets. The benzimidazole moiety can interact with enzymes or receptors, modulating their activity. The phthalazine component may also contribute to the compound’s overall biological activity by binding to specific sites within cells. These interactions can influence cellular pathways, leading to the observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzimidazole derivatives: Compounds like omeprazole and thiabendazole share the benzimidazole core structure.

    Phthalazine derivatives: Compounds such as phthalazone and phthalazine share the phthalazine moiety.

Uniqueness

N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)ACETAMIDE is unique due to the combination of both benzimidazole and phthalazine structures within a single molecule

Eigenschaften

Molekularformel

C19H17N5O2

Molekulargewicht

347.4 g/mol

IUPAC-Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-oxo-3H-phthalazin-1-yl)acetamide

InChI

InChI=1S/C19H17N5O2/c25-18(11-16-12-5-1-2-6-13(12)19(26)24-23-16)20-10-9-17-21-14-7-3-4-8-15(14)22-17/h1-8H,9-11H2,(H,20,25)(H,21,22)(H,24,26)

InChI-Schlüssel

HJQVHEWPLLCDDA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CC(=O)NCCC3=NC4=CC=CC=C4N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.